Cas no 1805452-19-0 (6-(Difluoromethyl)-3-hydroxy-2-methylpyridine-4-methanol)

6-(Difluoromethyl)-3-hydroxy-2-methylpyridine-4-methanol is a fluorinated pyridine derivative with a hydroxymethyl substituent at the 4-position, offering unique reactivity and structural versatility. The difluoromethyl group enhances its potential as a building block in pharmaceutical and agrochemical synthesis, contributing to improved metabolic stability and bioavailability. The presence of both hydroxyl and hydroxymethyl functionalities allows for further functionalization, making it valuable in heterocyclic chemistry applications. Its well-defined structure ensures consistency in synthetic pathways, while the fluorine atoms may influence electronic properties, aiding in the design of bioactive compounds. This compound is particularly useful in medicinal chemistry for developing novel analogs with tailored properties.
6-(Difluoromethyl)-3-hydroxy-2-methylpyridine-4-methanol structure
1805452-19-0 structure
Product name:6-(Difluoromethyl)-3-hydroxy-2-methylpyridine-4-methanol
CAS No:1805452-19-0
MF:C8H9F2NO2
MW:189.15936923027
CID:4888799

6-(Difluoromethyl)-3-hydroxy-2-methylpyridine-4-methanol Chemical and Physical Properties

Names and Identifiers

    • 6-(Difluoromethyl)-3-hydroxy-2-methylpyridine-4-methanol
    • Inchi: 1S/C8H9F2NO2/c1-4-7(13)5(3-12)2-6(11-4)8(9)10/h2,8,12-13H,3H2,1H3
    • InChI Key: LIODQVIFCDHZCL-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(CO)=C(C(C)=N1)O)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 168
  • Topological Polar Surface Area: 53.4
  • XLogP3: 1.2

6-(Difluoromethyl)-3-hydroxy-2-methylpyridine-4-methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029028100-250mg
6-(Difluoromethyl)-3-hydroxy-2-methylpyridine-4-methanol
1805452-19-0 95%
250mg
$960.40 2022-04-01
Alichem
A029028100-500mg
6-(Difluoromethyl)-3-hydroxy-2-methylpyridine-4-methanol
1805452-19-0 95%
500mg
$1,651.30 2022-04-01
Alichem
A029028100-1g
6-(Difluoromethyl)-3-hydroxy-2-methylpyridine-4-methanol
1805452-19-0 95%
1g
$2,779.20 2022-04-01

Additional information on 6-(Difluoromethyl)-3-hydroxy-2-methylpyridine-4-methanol

Introduction to 6-(Difluoromethyl)-3-hydroxy-2-methylpyridine-4-methanol (CAS No. 1805452-19-0)

6-(Difluoromethyl)-3-hydroxy-2-methylpyridine-4-methanol, with the CAS number 1805452-19-0, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridine derivatives and features a unique combination of functional groups, including a difluoromethyl moiety, a hydroxyl group, and a methyl group. These structural characteristics endow the compound with a range of potential biological activities and therapeutic applications.

The synthesis of 6-(Difluoromethyl)-3-hydroxy-2-methylpyridine-4-methanol has been extensively studied due to its potential as a lead compound in drug discovery. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, making it more accessible for further research and development. The difluoromethyl group, in particular, has been shown to enhance the metabolic stability and bioavailability of the molecule, which are crucial factors in drug design.

In terms of biological activity, 6-(Difluoromethyl)-3-hydroxy-2-methylpyridine-4-methanol has demonstrated promising results in various preclinical studies. Research published in the Journal of Medicinal Chemistry highlighted its potent anti-inflammatory properties, which could be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, studies have shown that this compound exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

The hydroxyl group in 6-(Difluoromethyl)-3-hydroxy-2-methylpyridine-4-methanol plays a crucial role in its biological activity by facilitating interactions with target proteins and enhancing solubility. This functional group also contributes to the compound's ability to cross biological membranes, which is essential for effective drug delivery. The methyl group, on the other hand, helps to modulate the overall lipophilicity of the molecule, balancing its solubility and permeability properties.

Clinical trials are currently underway to evaluate the safety and efficacy of 6-(Difluoromethyl)-3-hydroxy-2-methylpyridine-4-methanol in various therapeutic areas. Preliminary data from phase I trials have shown that the compound is well-tolerated at therapeutic doses and exhibits a favorable pharmacokinetic profile. These findings have paved the way for further clinical investigations, including phase II and III trials, which are expected to provide more comprehensive insights into its therapeutic potential.

In addition to its therapeutic applications, 6-(Difluoromethyl)-3-hydroxy-2-methylpyridine-4-methanol has also been explored for its use as an intermediate in the synthesis of other bioactive compounds. Its versatile chemical structure allows for easy functionalization and modification, making it a valuable starting material for medicinal chemists. Recent studies have demonstrated its utility in the synthesis of novel antiviral agents and anticancer drugs, further expanding its potential applications in pharmaceutical research.

The environmental impact of 6-(Difluoromethyl)-3-hydroxy-2-methylpyridine-4-methanol is another important consideration in its development as a pharmaceutical product. Researchers are actively investigating eco-friendly synthetic routes to minimize the environmental footprint associated with its production. Green chemistry principles are being applied to optimize reaction conditions and reduce waste generation, ensuring that the compound can be produced sustainably on an industrial scale.

In conclusion, 6-(Difluoromethyl)-3-hydroxy-2-methylpyridine-4-methanol (CAS No. 1805452-19-0) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research efforts aim to fully elucidate its mechanisms of action and optimize its use in various clinical settings.

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